Dansyl-glutamyl-glycyl-arginyl chloromethyl ketone
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Overview
Description
Dansyl-Glu-Gly-Arg-Chloromethylketone is a synthetic compound known for its role as a protease inhibitor. It specifically inhibits serine/threonine proteases and has been shown to inhibit activated porcine factor IX . This compound is widely used in scientific research due to its ability to selectively inhibit certain proteases, making it valuable in studies related to enzyme activity and protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-Glu-Gly-Arg-Chloromethylketone involves the sequential coupling of amino acids and the introduction of the dansyl group and chloromethylketone moiety. The process typically starts with the protection of the amino groups of glutamic acid, glycine, and arginine. These protected amino acids are then coupled using standard peptide synthesis techniques. The dansyl group is introduced through a reaction with dansyl chloride, and the chloromethylketone group is added in the final step .
Industrial Production Methods
Industrial production of Dansyl-Glu-Gly-Arg-Chloromethylketone follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of automated systems ensures high yield and purity, which is crucial for research applications .
Chemical Reactions Analysis
Types of Reactions
Dansyl-Glu-Gly-Arg-Chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of protease activity .
Common Reagents and Conditions
Common reagents used in reactions with Dansyl-Glu-Gly-Arg-Chloromethylketone include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products
The major products formed from reactions involving Dansyl-Glu-Gly-Arg-Chloromethylketone are covalently modified proteins where the chloromethylketone group has reacted with nucleophilic sites on the target protease .
Scientific Research Applications
Dansyl-Glu-Gly-Arg-Chloromethylketone is extensively used in scientific research due to its specificity and potency as a protease inhibitor. Some of its key applications include:
Mechanism of Action
Dansyl-Glu-Gly-Arg-Chloromethylketone exerts its effects by covalently modifying the active site of serine/threonine proteases. The chloromethylketone group reacts with the nucleophilic serine or threonine residue in the active site, forming a stable covalent bond. This modification prevents the protease from interacting with its natural substrates, thereby inhibiting its activity . The dansyl group serves as a fluorescent tag, allowing researchers to monitor the binding and inhibition process .
Comparison with Similar Compounds
Dansyl-Glu-Gly-Arg-Chloromethylketone is unique due to its combination of a fluorescent dansyl group and a reactive chloromethylketone moiety. Similar compounds include:
1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone, Dihydrochloride: An effective irreversible inhibitor of urokinase-type plasminogen activator (uPA), Factor Xa, and urokinase.
D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride: Another protease inhibitor with a similar mechanism of action but different specificity.
These compounds share the common feature of having a chloromethylketone group that reacts with protease active sites, but they differ in their specificity and additional functional groups .
Properties
Molecular Formula |
C27H36ClN7O8S |
---|---|
Molecular Weight |
654.1 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(4S)-1-chloro-7-(diaminomethylideneamino)-2,3-dioxoheptan-4-yl]amino]-2-oxoethyl]amino]-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H36ClN7O8S/c1-35(2)20-9-3-7-17-16(20)6-4-10-22(17)44(42,43)34-19(11-12-24(38)39)26(41)32-15-23(37)33-18(25(40)21(36)14-28)8-5-13-31-27(29)30/h3-4,6-7,9-10,18-19,34H,5,8,11-15H2,1-2H3,(H,32,41)(H,33,37)(H,38,39)(H4,29,30,31)/t18-,19-/m0/s1 |
InChI Key |
NRMHMZJDVNWOTN-OALUTQOASA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)C(=O)CCl |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)C(=O)CCl |
Origin of Product |
United States |
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